Cas no 727689-67-0 (2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide)

2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 3-nitrophenyl group and a sulfanylacetamide side chain. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group enhances electrophilic reactivity, while the thiazole ring contributes to stability and binding affinity. The phenylethyl moiety may improve lipophilicity, facilitating membrane permeability. This compound is suitable for structure-activity relationship (SAR) studies or as an intermediate in synthesizing more complex pharmacologically active molecules. Its well-defined structure allows for precise modifications to optimize desired properties.
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide structure
727689-67-0 structure
Product name:2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
CAS No:727689-67-0
MF:C19H17N3O3S2
MW:399.48658156395
CID:5420203
PubChem ID:2243274

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
    • F3394-1242
    • AKOS000813883
    • VU0618436-1
    • 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-phenethylacetamide
    • 727689-67-0
    • 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
    • Z275025158
    • 2-[[4-(3-Nitrophenyl)-2-thiazolyl]thio]-N-(2-phenylethyl)acetamide
    • Inchi: 1S/C19H17N3O3S2/c23-18(20-10-9-14-5-2-1-3-6-14)13-27-19-21-17(12-26-19)15-7-4-8-16(11-15)22(24)25/h1-8,11-12H,9-10,13H2,(H,20,23)
    • InChI Key: MENDLRBAFZIMIM-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1

Computed Properties

  • Exact Mass: 399.07113376g/mol
  • Monoisotopic Mass: 399.07113376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.03±0.46(Predicted)

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3394-1242-5μmol
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
5μmol
$63.0 2023-09-11
Life Chemicals
F3394-1242-10μmol
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
10μmol
$69.0 2023-09-11
Life Chemicals
F3394-1242-25mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
25mg
$109.0 2023-09-11
Life Chemicals
F3394-1242-100mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
100mg
$248.0 2023-09-11
Life Chemicals
F3394-1242-10mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
10mg
$79.0 2023-09-11
Life Chemicals
F3394-1242-5mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
5mg
$69.0 2023-09-11
Life Chemicals
F3394-1242-50mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
50mg
$160.0 2023-09-11
Life Chemicals
F3394-1242-40mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
40mg
$140.0 2023-09-11
Life Chemicals
F3394-1242-20mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
20mg
$99.0 2023-09-11
Life Chemicals
F3394-1242-3mg
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
727689-67-0
3mg
$63.0 2023-09-11

Additional information on 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Introduction to 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 727689-67-0)

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide, also known by its CAS number 727689-67-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring, a nitrophenyl group, and an acetamide moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is composed of a central thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the nitro group on the phenyl ring imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The acetamide group attached to the thiazole ring further enhances the compound's solubility and stability, making it suitable for various pharmaceutical formulations.

Recent studies have explored the potential therapeutic applications of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antiviral activity. Research has demonstrated that 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibits potent antiviral effects against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through interference with viral RNA synthesis. This makes it a promising candidate for the development of antiviral drugs.

In addition to its anti-inflammatory and antiviral properties, 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has also been investigated for its potential anticancer effects. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the modulation of cell cycle progression. These findings suggest that it may have potential as a novel anticancer agent.

The pharmacokinetic properties of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide have also been studied in detail. In animal models, this compound has been shown to exhibit good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted in urine and feces.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide in human subjects. Early results from phase I trials have shown that it is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and suggest that further clinical development is warranted.

In conclusion, 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 727689-67-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers multiple beneficial properties, making it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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